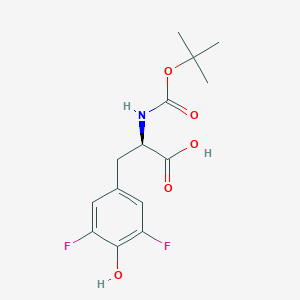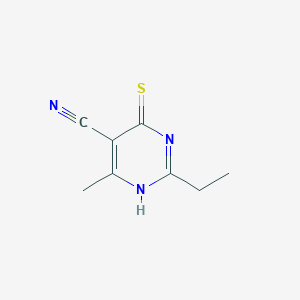
N-Boc-3,5-Difluoro-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3,5-Difluoro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the aromatic ring. The Boc group is commonly used in peptide synthesis to protect the amine functionality of amino acids during the coupling reactions, and it can be removed under acidic conditions. The presence of fluorine atoms can influence the molecule's reactivity and physical properties, potentially leading to unique biological activity or altered pharmacokinetics.
Synthesis Analysis
The synthesis of tyrosine derivatives, such as N-Boc-3,5-Difluoro-D-tyrosine, often involves the introduction of the Boc protecting group and subsequent functionalization of the aromatic ring. For example, the synthesis of (S)-N-Boc-2,6-dimethyltyrosine is achieved through palladium-catalyzed directed C-H functionalization, which allows for the introduction of methyl groups at specific positions on the aromatic ring without racemization at the α-chiral centers . Although the exact synthesis of N-Boc-3,5-Difluoro-D-tyrosine is not described in the provided papers, similar methodologies could be applied for its synthesis, with appropriate reagents for the introduction of fluorine atoms.
Molecular Structure Analysis
The molecular structure of N-Boc-3,5-Difluoro-D-tyrosine would feature a phenolic ring with two fluorine substituents and an α-amino acid structure protected by a Boc group. The fluorine atoms would likely influence the electron distribution in the aromatic system, potentially affecting the reactivity of the phenolic hydroxyl group. The Boc group would provide steric bulk near the amine, which could influence the overall conformation of the molecule.
Chemical Reactions Analysis
Tyrosine derivatives can undergo various chemical reactions, particularly at the phenolic hydroxyl group and the amino group once the Boc protecting group is removed. For instance, N,N'-diBoc-dityrosine is synthesized through HRP-catalyzed oxidation of N-Boc-L-tyrosine, demonstrating the reactivity of the phenolic group in oxidative coupling reactions . The Boc group itself can be removed using trifluoroacetic acid, revealing the free amine for further chemical transformations . The presence of fluorine atoms in N-Boc-3,5-Difluoro-D-tyrosine would likely affect its reactivity in similar oxidative processes or in reactions involving electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-3,5-Difluoro-D-tyrosine would be influenced by both the Boc protecting group and the fluorine substituents. The Boc group increases the steric bulk and hydrophobicity of the molecule, which could affect its solubility and interaction with other molecules . The fluorine atoms would contribute to the molecule's acidity, lipophilicity, and potential for hydrogen bonding, which are important factors in drug design and peptide synthesis . The exact properties would need to be determined experimentally, but these general effects of the Boc group and fluorine substituents on tyrosine derivatives can be inferred from the literature.
科学研究应用
- N-Boc-3,5-Difluoro-D-tyrosine is a derivative of tyrosine, an amino acid. The “N-Boc” refers to a protective group used in organic chemistry, specifically for the protection of amines .
- This compound has a molecular weight of 317.29 .
- It’s often used in pharmaceutical testing as a high-quality reference standard .
安全和危害
属性
IUPAC Name |
(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXLQAYDCVCPC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3,5-Difluoro-D-tyrosine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)







![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)